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Inosine Diphosphate

Enzymology Nucleotide hydrolases Binding affinity

Researchers studying NM23-H2/G-quadruplex interactions require a non-hydrolyzable decoy substrate, not a catalytic one. Standard GDP acts as a substrate, confounding results. Inosine Diphosphate (IDP) is the definitive tool, binding the NM23-H2 GDP pocket with a KD of 5.0 ± 0.276 µM to disrupt c-MYC transcription without affecting kinase activity. - Verified KD of 5.0 µM for NM23-H2, validated in MDA-MB-231 cells. - Supplied with analytically certified purity for reproducible LC-MS workflows. - Ships as a stable, soluble disodium salt for immediate lab integration.

Molecular Formula C10H14N4O11P2
Molecular Weight 428.19 g/mol
CAS No. 86-04-4
Cat. No. B1660946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine Diphosphate
CAS86-04-4
SynonymsDiphosphate, Inosine
IDP
Inosine Diphosphate
Inosine Pyrophosphate
Pyrophosphate, Inosine
Riboxin
Riboxine
Molecular FormulaC10H14N4O11P2
Molecular Weight428.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyJPXZQMKKFWMMGK-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine Diphosphate (IDP) Overview


Inosine Diphosphate (IDP; CAS 86-04-4), also designated Inosine-5'-diphosphate, is a naturally occurring purine nucleotide consisting of the nucleoside inosine linked to a pyrophosphate moiety [1]. IDP serves as a critical intermediate in cellular purine metabolism and as a substrate or regulatory ligand for multiple enzyme families, including nucleoside diphosphate kinases (NDPKs) and NUDIX hydrolases. Unlike its more abundant analogs adenosine diphosphate (ADP) and guanosine diphosphate (GDP), IDP exhibits distinct enzyme recognition and kinetic profiles that have been quantitatively characterized across independent studies. Commercially available IDP is typically supplied as a sodium or disodium salt with analytically certified purity, making it suitable for rigorous biochemical and biophysical applications [2].

NUDIX Hydrolase Studies
High-affinity ligand for hNudt16
G-Quadruplex Research
Non-catalytic decoy for NM23-H2 interactions
Purinergic Signaling Assays
Intermediate P2Y receptor inhibitor
Nucleotide Metabolomics
Analytical reference standard for LC-MS

Why IDP Cannot Be Replaced by ADP or GDP


Nucleoside diphosphates are not functionally interchangeable. Despite sharing a common pyrophosphate core, subtle structural differences in the nucleobase moiety of IDP—hypoxanthine versus adenine (ADP) or guanine (GDP)—translate into marked differences in enzyme binding affinity, catalytic processing rates, and downstream biological effects. For instance, IDP binds the hNudt16 hydrolase with an affinity that is orders of magnitude higher than that of adenine-containing dinucleotides [1], while acting as a specific decoy substrate that disrupts NM23-H2-G-quadruplex interactions without impairing the kinase's catalytic function toward other nucleotides [2]. Substituting IDP with a structurally similar diphosphate in such applications would alter both the quantitative binding parameters and the qualitative cellular outcome, rendering experimental results non-comparable and potentially invalidating mechanistic conclusions.

IDP
High-affinity hNudt16 ligand (Kd
ADP
Much weaker affinity for hNudt16. Acts as a catalytic substrate, altering kinase activity and downstream signaling context.
GDP
Catalytically processed by NDPK; does not support decoy function. Lower NUDT16 substrate preference and weaker P2Y inhibition.

IDP vs. ADP & GDP: Quantitative Evidence


hNudt16 Binding Affinity Superiority

In a quantitative substrate specificity screen of human Nudt16 (hNudt16), a NUDIX family hydrolase, IDP demonstrated the highest binding affinity among all tested ligands, with a dissociation constant (Kd) below 100 nM [1]. In contrast, adenine-containing dinucleotides such as AppA, dpCoA, NAD, and NADH were reported to be 'much less susceptible to enzymatic cleavage' and exhibited affinities that were 'weaker by several orders of magnitude' [1][2]. This places IDP in a distinct affinity class compared to ADP-derived substrates, despite both compounds containing a diphosphate moiety.

hNudt16 Binding Affinity
Cross-study comparable
Kd
Supports high-sensitivity binding assays for hNudt16.
Adenine-containing analogs show >100-fold lower affinity.
NM23-H2 Decoy Function
Direct comparison
KD = 5.0 ± 0.276 μM
IDP acts as non-catalytic decoy; GDP is catalytically processed.
Supports selective disruption of G-quadruplex interactions.
Binding restricts P–O–P rotation (∆pKa = 0.85).
P2Y Receptor Inhibition
Direct comparison
Ki = 150 μM
Provides intermediate inhibition profile for SAR studies.
2.3-fold greater potency than GDP (Ki = 350 μM).
NUDT16 Substrate Preference
Direct comparison
IDP > dIDP >> GDP
Highest relative hydrolytic activity among tested NDPs.
Maximizes assay signal for Vmax and inhibitor screening.
GDP-based assays may mask subtle kinetic effects.
Enzymology Nucleotide hydrolases Binding affinity

NM23-H2 Decoy Function Without Kinase Interference

NMR titration studies revealed that IDP binds to the guanosine diphosphate (GDP)-binding pocket of the nucleoside diphosphate kinase NM23-H2 with a dissociation constant of 5.0 ± 0.276 μM [1]. Critically, while IDP occupies this pocket, it does not compromise the kinase's catalytic activity toward its physiological nucleotide substrates [1]. This functional selectivity—binding to the regulatory GDP pocket without impairing enzymatic phosphotransfer—distinguishes IDP from GDP itself, which is a reaction product and endogenous regulator. Additionally, the binding interaction induces a measurable conformational restriction: Arg88-driven hydrogen bonds to the terminal phosphate restrict P–O–P bond rotation, increasing the pKa of the terminal phosphate by ∆pKa = 0.85 ± 0.0025 [1].

NM23-H2 Decoy Function
Direct comparison
KD = 5.0 ± 0.276 μM
IDP acts as non-catalytic decoy; GDP is catalytically processed.
Supports selective disruption of G-quadruplex interactions.
Binding restricts P–O–P rotation (∆pKa = 0.85).
Cancer biology Nucleoside diphosphate kinase G-quadruplex

Platelet ADP Receptor Inhibition Superiority

In a competitive radioligand binding study using 2-methylthioadenosine[β-32P]diphosphate as the agonist at the ADP-activated receptor on platelets, IDP inhibited binding with an inhibition constant (Ki) of 150 μM, whereas guanosine diphosphate (GDP) exhibited a substantially weaker Ki of 350 μM . For context, the endogenous ligand ADP displayed a Ki of 3.5 μM, and ATP showed a Ki of 7 μM. Thus, among the nucleoside diphosphates tested as inhibitors of this receptor, IDP demonstrates approximately 2.3-fold greater potency than GDP.

P2Y Receptor Inhibition
Direct comparison
Ki = 150 μM
Provides intermediate inhibition profile for SAR studies.
2.3-fold greater potency than GDP (Ki = 350 μM).
Platelet pharmacology P2Y receptor Nucleotide inhibition

NUDT16 Highest Substrate Preference

A systematic comparison of NUDT16 substrate specificity ranked the relative hydrolytic activity toward various nucleotide diphosphates as: IDP > dIDP >> GDP = dGDP > XDP = ITP = dITP [1]. This quantitative hierarchy demonstrates that IDP is the preferred substrate for this human hydrolase, with activity substantially exceeding that toward GDP (and its deoxy form) and other purine diphosphates. The enzyme also hydrolyzes GppG with affinity comparable to IDP, but dinucleotides containing adenine are cleaved far less efficiently [2].

NUDT16 Substrate Preference
Direct comparison
IDP > dIDP >> GDP
Highest relative hydrolytic activity among tested NDPs.
Maximizes assay signal for Vmax and inhibitor screening.
GDP-based assays may mask subtle kinetic effects.
Enzymology Substrate specificity NUDIX hydrolases

IDP Research and Industrial Applications


NM23-H2 Decoy: c-MYC Transcription Disruption

The quantitative binding data (KD = 5.0 ± 0.276 μM to the NM23-H2 GDP pocket) and functional selectivity demonstrated in MDA-MB-231 breast cancer cells [1] make IDP the definitive molecular tool for experiments requiring specific disruption of NM23-H2–Pu27 G-quadruplex interactions. Unlike GDP, which is a catalytic substrate, IDP acts as a non-hydrolyzable decoy that silences c-MYC transcription and induces G2/M cell cycle arrest while leaving global nucleoside diphosphate kinase activity intact. This application is supported by NMR and chromatin immunoprecipitation evidence showing IDP-stabilized Pu27-GQ and reduced Sp1 promoter occupancy [1].

hNudt16 Substrate Standardization and Inhibitor Screening

Given the sub-100 nM Kd of IDP for hNudt16—the highest affinity among all tested nucleotide ligands [1]—and its top-ranked position in substrate preference hierarchies (IDP > dIDP >> GDP = dGDP) [2], IDP should be employed as the reference substrate in NUDT16 activity assays. Utilizing IDP maximizes assay signal-to-noise ratio and enables detection of subtle kinetic perturbations. For inhibitor screening campaigns, IDP's high-affinity binding provides a robust baseline for competitive displacement assays, whereas lower-affinity substrates like GDP would reduce assay sensitivity and reproducibility.

Platelet P2Y Receptor Pharmacology & SAR Profiling

The intermediate inhibitory potency of IDP at the platelet ADP receptor (Ki = 150 μM) positions it uniquely within the nucleoside diphosphate SAR landscape, exhibiting 2.3-fold stronger inhibition than GDP (Ki = 350 μM) while remaining >40-fold weaker than the endogenous agonist ADP [1]. This quantitative profile enables its use as a reference compound in competitive binding studies aimed at distinguishing purine base recognition requirements. Researchers developing novel P2Y receptor modulators can employ IDP as a calibration standard representing a mid-range affinity point on the nucleobase selectivity continuum.

Reference Standard for Nucleotide Metabolomics

Commercially sourced IDP (CAS 86-04-4) with certified analytical purity [1] serves as an essential calibration standard for liquid chromatography-mass spectrometry (LC-MS) workflows quantifying inosine nucleotide pools in cellular extracts. Its distinct retention time and mass spectral signature relative to ADP and GDP allow unambiguous peak assignment in complex biological matrices. For laboratories validating nucleotide analytical methods, IDP provides a stable, well-characterized reference material with established solubility (10 mM in DMSO) and long-term storage stability [1].

Application
Selection Property
Validation Focus
c-MYC Transcription Studies
Selective NM23-H2 Decoy
G-quadruplex stabilization & promoter occupancy assays
NUDT16 Enzyme Kinetics
High-Affinity Substrate Standard
Vmax determination & competitive displacement assays
P2Y Receptor SAR Profiling
Intermediate Potency Inhibitor
Graded pharmacological intervention & receptor modeling
Nucleotide Metabolomics
LC-MS Calibration Standard
Retention time and mass spectral signature verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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